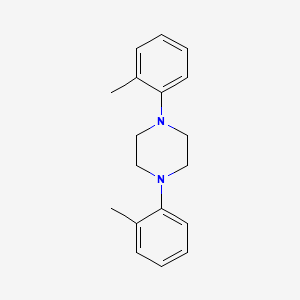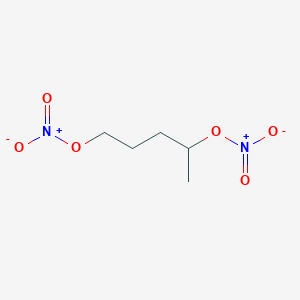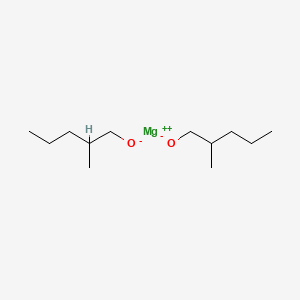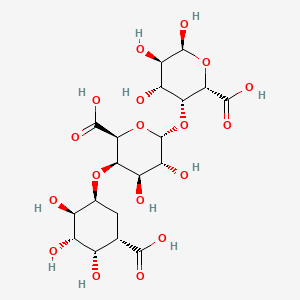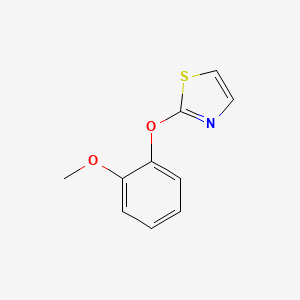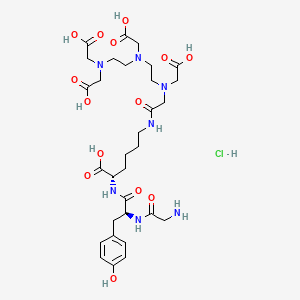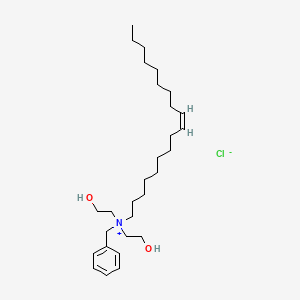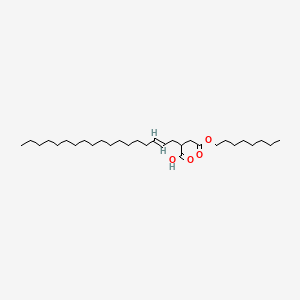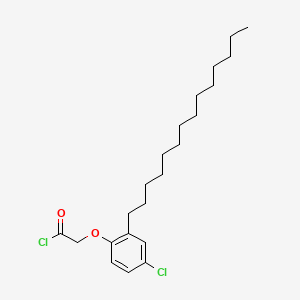
(4-Chloro-2-tetradecylphenoxy)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-tetradecylphenoxy)acetyl chloride is a chemical compound with the molecular formula C22H34Cl2O2 and a molecular weight of 401.4 g/mol. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro group and a long tetradecyl chain attached to the phenoxy ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-tetradecylphenoxy)acetyl chloride typically involves the reaction of (4-Chloro-2-tetradecylphenoxy)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(4-Chloro-2-tetradecylphenoxy)acetic acid+SOCl2→(4-Chloro-2-tetradecylphenoxy)acetyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-tetradecylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (4-Chloro-2-tetradecylphenoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, typically in the presence of a base such as pyridine.
Thiols: Form thioesters under similar conditions as alcohols.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
(4-Chloro-2-tetradecylphenoxy)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-tetradecylphenoxy)acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetyl chloride: Similar structure but lacks the long tetradecyl chain.
Acetyl chloride: A simpler acyl chloride with a smaller molecular structure.
Benzoyl chloride: Another acyl chloride with a benzene ring instead of a phenoxy group.
Uniqueness
(4-Chloro-2-tetradecylphenoxy)acetyl chloride is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry.
Properties
CAS No. |
80336-34-1 |
|---|---|
Molecular Formula |
C22H34Cl2O2 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(4-chloro-2-tetradecylphenoxy)acetyl chloride |
InChI |
InChI=1S/C22H34Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-17-20(23)15-16-21(19)26-18-22(24)25/h15-17H,2-14,18H2,1H3 |
InChI Key |
VPBWHKSVCFGLLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(C=CC(=C1)Cl)OCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




